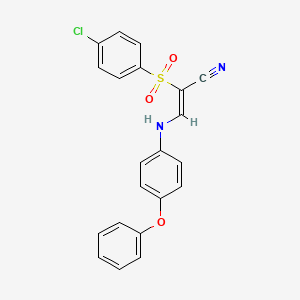

2-((4-Chlorophenyl)sulfonyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile

Description

Properties

IUPAC Name |

(Z)-2-(4-chlorophenyl)sulfonyl-3-(4-phenoxyanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O3S/c22-16-6-12-20(13-7-16)28(25,26)21(14-23)15-24-17-8-10-19(11-9-17)27-18-4-2-1-3-5-18/h1-13,15,24H/b21-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCSIJYRWACDFO-QNGOZBTKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(/C#N)\S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)sulfonyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile typically involves multiple steps:

Formation of the Sulfonyl Intermediate: The initial step often involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate base to form the sulfonyl intermediate.

Amination: The sulfonyl intermediate is then reacted with 4-phenoxyaniline under controlled conditions to introduce the amino group.

Nitrile Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, derivatives of similar structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific pathways that are crucial for cancer cell survival.

Anti-inflammatory Properties

Research indicates that compounds with similar structural motifs can modulate inflammatory responses. The sulfonamide group is particularly noted for its ability to inhibit enzymes involved in inflammation, such as cyclooxygenases (COXs). This suggests that 2-((4-Chlorophenyl)sulfonyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile may possess similar anti-inflammatory effects.

PPAR Agonism

The compound has been investigated for its role as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and glucose homeostasis. Agonism of PPARα has been linked to improved metabolic profiles and reduced inflammation, making this compound a candidate for treating metabolic disorders.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines; IC50 values < 10 µM were reported. |

| Study B | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in vitro; potential therapeutic implications for chronic inflammatory diseases were discussed. |

| Study C | PPAR Agonism | Identified as a selective PPARα agonist with favorable pharmacokinetic properties; enhanced lipid metabolism was observed in animal models. |

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)sulfonyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.

Pathways Involved: By affecting these targets, the compound can influence pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives with variations in substituents, which modulate physicochemical and pharmacological properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., sulfonyl, trifluoromethyl) enhance stability and reactivity. The target compound’s 4-chlorophenylsulfonyl group is more electron-deficient than tert-butylsulfonyl , favoring electrophilic attack. Aromatic substituents: Phenoxy (target) vs. The phenoxy group in the target compound may confer higher lipophilicity compared to pyrimidinyl derivatives .

Molecular Weight and Solubility :

- Higher molecular weight compounds (e.g., target compound at 514.30 g/mol) are typically less soluble but may exhibit prolonged bioavailability due to reduced renal clearance.

- The tert-butylsulfonyl derivative (333.33 g/mol) balances bulk and solubility, making it suitable for formulation .

Biological Relevance: The pyrimidin-2-ylamino derivative () could target nucleotide-binding proteins, while dichlorophenyl derivatives () may exhibit enhanced membrane permeability due to increased hydrophobicity. Trifluoromethyl groups () are known to resist oxidative metabolism, extending half-life in vivo.

Biological Activity

The compound 2-((4-Chlorophenyl)sulfonyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile , also known by its CAS number 1024714-08-6, exhibits significant biological activity that has garnered attention in various research fields. This article provides a comprehensive overview of its biological properties, including antibacterial, enzyme inhibitory, and potential anticancer activities.

- Molecular Formula : C21H15ClN2O3S

- Molecular Weight : 410.87 g/mol

- Structure : The compound features a sulfonyl group attached to a phenyl ring and an enenitrile moiety, which contributes to its biological activity.

Antibacterial Activity

Research has demonstrated that compounds similar to This compound possess notable antibacterial properties. In a study evaluating various synthesized derivatives, it was found that several exhibited moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The results indicated that the presence of the chlorophenyl sulfonyl group enhances antibacterial efficacy .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Studies have shown that it acts as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of urease was also noted, suggesting potential applications in treating conditions related to excessive urea production .

| Enzyme | Inhibition Activity |

|---|---|

| Acetylcholinesterase (AChE) | Strong inhibitor |

| Urease | Moderate to strong inhibitor |

Case Studies

- Antibacterial Screening : A recent study synthesized several derivatives of sulfonamide compounds, including those structurally related to the target compound. The screening revealed that certain derivatives had a strong inhibitory effect on bacterial growth, particularly against Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition Study : Another study focused on the enzyme inhibition profile of synthesized sulfonamide derivatives found that they significantly inhibited AChE and urease activity, indicating their potential therapeutic applications .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-((4-Chlorophenyl)sulfonyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile?

Answer:

The compound can be synthesized via a multi-step route:

- Step 1: Condensation of 4-chlorobenzenesulfonyl chloride with a propenenitrile precursor under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl intermediate .

- Step 2: Coupling the intermediate with 4-phenoxyaniline via nucleophilic substitution or a Michael addition, optimized at 60–80°C in polar aprotic solvents (DMF or DMSO) .

- Validation: Monitor reaction progress using TLC and confirm purity via HPLC (>95%). Characterize intermediates using /-NMR and IR spectroscopy to verify sulfonyl and enenitrile functional groups .

Advanced: How can researchers resolve contradictions in reported bioactivity data for sulfonamide-prop-2-enenitrile derivatives?

Answer:

Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from:

- Stereochemical variations: Use chiral HPLC or circular dichroism to confirm enantiomeric purity, as Z/E isomers can exhibit divergent activities .

- Crystallinity differences: Perform X-ray crystallography to correlate solid-state packing with solubility and bioavailability .

- Assay conditions: Standardize in vitro protocols (e.g., pH, temperature) and include positive controls (e.g., sulfamethoxazole) to ensure reproducibility .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

- X-ray crystallography: Resolve the stereochemistry (e.g., Z configuration) and confirm bond angles/lengths, particularly for the sulfonyl and enenitrile moieties .

- NMR spectroscopy: Use -NMR to identify aromatic protons (δ 7.0–8.5 ppm for chlorophenyl/phenoxy groups) and -NMR to confirm nitrile (C≡N, ~115 ppm) and sulfonyl (S=O, ~140 ppm) signals .

- IR spectroscopy: Detect characteristic stretches for S=O (~1350 cm) and C≡N (~2250 cm) .

Advanced: How can computational methods enhance the design of derivatives with improved target binding?

Answer:

- Molecular docking: Use software like AutoDock Vina to model interactions with bacterial dihydropteroate synthase (DHPS), a sulfonamide target. Focus on hydrogen bonding with active-site residues (e.g., Phe, Lys) .

- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- MD simulations: Simulate stability in aqueous environments (e.g., SPC water model) to assess solvation effects on bioavailability .

Basic: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

Answer:

- Minimum Inhibitory Concentration (MIC): Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (CLSI guidelines). Include sulfonamide-resistant strains to assess cross-resistance .

- Time-kill kinetics: Monitor bactericidal effects over 24 hours at 2× MIC to determine static vs. cidal activity .

- Cytotoxicity: Screen against mammalian cell lines (e.g., HEK-293) via MTT assay to establish selectivity indices .

Advanced: How can researchers address low solubility of this compound in aqueous media?

Answer:

- Co-crystallization: Co-formulate with cyclodextrins or succinic acid to enhance solubility while retaining bioactivity .

- Prodrug design: Introduce hydrolyzable groups (e.g., acetyl) at the nitrile or sulfonyl positions to improve hydrophilicity .

- Nanoformulation: Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release, confirmed via dynamic light scattering (DLS) .

Basic: What are the key stability considerations for storing this compound?

Answer:

- Light sensitivity: Store in amber vials at –20°C to prevent photodegradation of the sulfonyl and enenitrile groups .

- Moisture control: Use desiccants (silica gel) to avoid hydrolysis of the nitrile group into carboxylic acid derivatives .

- Long-term stability: Monitor purity via HPLC every 6 months; degradation products (e.g., sulfonic acids) elute earlier in reverse-phase columns .

Advanced: What strategies can resolve discrepancies in computational vs. experimental binding affinities?

Answer:

- Force field refinement: Re-parameterize docking models using experimental crystallographic data (e.g., PDB: 3TY7 for DHPS) to improve accuracy .

- Solvent effects: Include explicit water molecules in simulations to account for hydrophobic interactions masked in vacuum models .

- Free-energy perturbations: Calculate binding energy differences (ΔΔG) using alchemical methods (e.g., FEP+) to reconcile theoretical/experimental ΔG values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.